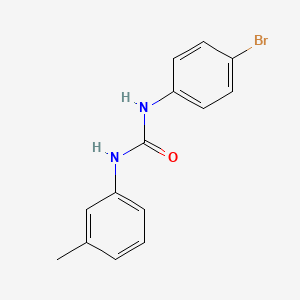

1-(4-Bromophenyl)-3-(m-tolyl)urea

Description

Significance of Urea (B33335) Derivatives in Organic Synthesis and Advanced Materials

Urea derivatives are foundational building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide array of more complex molecules. nih.gov Their ability to form stable hydrogen bonds is a critical feature, influencing their conformational preferences and their interactions with other molecules. nih.gov This property is not only crucial in the context of medicinal chemistry but also in the design of advanced materials. For instance, urea functionalities have been incorporated into polymers and resins, and they play a role in the formation of supramolecular assemblies and metal-organic frameworks (MOFs). nih.govrsc.org

The synthesis of urea derivatives has traditionally involved the use of reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com However, due to safety and environmental concerns associated with these chemicals, greener synthetic methodologies are continuously being developed. nih.gov These newer methods often employ less hazardous reagents and more efficient, catalyst-driven processes. mdpi.comresearchgate.net

Structural Diversity and Functional Relevance of 1,3-Diarylurea Architectures

Within the broader class of urea derivatives, 1,3-diarylureas, where both nitrogen atoms are substituted with aromatic rings, represent a particularly important subclass. The nature and position of substituents on these aryl rings allow for a high degree of structural diversity, which in turn translates to a wide range of functional applications. nih.gov

The conformation of 1,3-diarylureas is a subject of significant research interest. Studies have shown that N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and the solid state. nih.gov This conformational preference, along with the potential for π-π stacking interactions between the aromatic rings, influences their biological activity and material properties.

Functionally, 1,3-diarylureas have been investigated for a multitude of applications. They are recognized as potent inhibitors of various enzymes, including receptor tyrosine kinases, making them valuable scaffolds in drug discovery, particularly in the development of anticancer agents. nih.gov Their ability to act as antiglycating agents has also been reported. nih.gov

Research Trajectories for Halogenated and Alkyl-Substituted Phenyl Ureas

The introduction of halogen atoms and alkyl groups onto the phenyl rings of urea derivatives provides a powerful tool for fine-tuning their properties. Halogenation, for instance, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom, as seen in 1-(4-Bromophenyl)-3-(m-tolyl)urea, is a common strategy in medicinal chemistry to enhance potency.

Similarly, the incorporation of alkyl substituents, such as the tolyl group in the target compound, can influence the molecule's steric and electronic properties. Conformational analyses of alkyl- and phenyl-substituted ureas have provided valuable insights into the rotational barriers around the N-C bonds, which are crucial for understanding their dynamic behavior and interaction with their environment. nih.gov Current research continues to explore the synthesis and application of these substituted phenyl ureas, aiming to develop new compounds with improved efficacy and selectivity for various biological and material science applications.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIWCPAVHKAQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl 3 M Tolyl Urea and Analogs

Classic Approaches to Unsymmetrical Urea (B33335) Formation

Traditional methods for synthesizing unsymmetrical ureas have been refined over decades and remain widely used due to their reliability and predictability. These approaches typically involve the reaction of a nucleophilic amine with a suitable carbonyl-containing precursor.

Isocyanate-Amine Coupling Reactions

The most direct and common method for preparing unsymmetrical ureas is the coupling of an isocyanate with a primary or secondary amine. In the context of 1-(4-Bromophenyl)-3-(m-tolyl)urea, this would involve the reaction of 4-bromophenyl isocyanate with m-toluidine (B57737), or alternatively, m-tolyl isocyanate with 4-bromoaniline (B143363). This reaction is generally high-yielding and proceeds under mild conditions. mdpi.com The isocyanate, acting as an electrophile, readily reacts with the nucleophilic amine to form the stable urea linkage.

Isocyanates themselves can be generated from various starting materials. A classic method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to produce an isocyanate. researchgate.net This isocyanate can then be reacted in situ with an amine to form the desired urea. Another common route to isocyanates is the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent, although the high toxicity of phosgene has led to the development of safer alternatives. beilstein-journals.org

A one-pot, two-step synthesis using inexpensive and commercially available starting reagents involves the generation of acyl isocyanates from the reaction of primary amides with oxalyl chloride. organic-chemistry.org These intermediates can then react with a variety of nucleophiles, including amines, to form unsymmetrical ureas. organic-chemistry.org

Reactions Involving Cyanate Precursors and Amines

An alternative to the use of pre-formed or in-situ generated isocyanates is the reaction of amines with cyanate salts, typically potassium or sodium cyanate. nih.gov This method often requires acidic conditions to generate isocyanic acid in situ, which then reacts with the amine. For the synthesis of unsymmetrical ureas, a two-step, one-pot process can be employed. This involves the initial reaction of an aryl halide with sodium cyanate, followed by the addition of an amine. organic-chemistry.org

For instance, the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate provides an efficient route to unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas. organic-chemistry.org This method is notable for its tolerance of a wide array of functional groups. organic-chemistry.org

Carbonylation Strategies for Urea Synthesis

Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate, offer a powerful strategy for urea synthesis. Direct palladium-catalyzed oxidative carbonylation of amines is a notable example. nih.govacs.org This process can be used to synthesize symmetrically disubstituted and trisubstituted ureas from primary amines or a mixture of primary and secondary amines with high catalytic efficiency. nih.govacs.org The reactions are typically carried out at elevated temperatures and pressures in the presence of a palladium catalyst and an oxidant. nih.govacs.org

Another approach involves the palladium-catalyzed carbonylation of azides in the presence of amines, which yields unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org This method is advantageous due to its clean reaction profile.

Modern and Sustainable Synthetic Innovations

In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. This has led to significant innovations in urea synthesis, focusing on metal-catalyzed cross-coupling reactions and the application of green chemistry principles.

Metal-Catalyzed C-N Cross-Coupling for Urea Bond Construction

Transition-metal-catalyzed C-N bond formation has emerged as a versatile tool for constructing complex molecules, including unsymmetrical ureas. nih.gov Palladium-catalyzed amidation reactions, for example, allow for the coupling of aryl bromides and chlorides with aryl, benzyl, and aliphatic ureas. organic-chemistry.org This approach often utilizes specialized ligands to facilitate the cross-coupling process. organic-chemistry.org

Furthermore, direct C-H amination reactions catalyzed by transition metals present a step- and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov While still an area of active research, these methods hold promise for more direct and efficient urea synthesis. Electrocatalytic C–N coupling has also been explored as a green approach for urea synthesis under mild conditions, often using carbon dioxide and nitrogenous molecules as feedstocks. rsc.orgnih.gov

Green Chemistry Principles in Urea Synthesis: Aqueous and Catalyst-Free Methods

Adherence to the principles of green chemistry is a major driver in modern synthetic chemistry. This includes the use of non-toxic, renewable reagents and solvents, and the development of catalyst-free reaction conditions.

One notable development is the use of water as a solvent for the synthesis of unsymmetrical (thio)ureas from the reaction of (thio)isocyanates with amines. organic-chemistry.org This "on-water" method is not only environmentally benign but can also lead to enhanced reaction rates and selectivity. organic-chemistry.org The simple product isolation through filtration and the potential for recycling the aqueous effluent make this a highly sustainable approach. organic-chemistry.org

Furthermore, metal-free methods for generating isocyanates from arylamines and carbon dioxide at atmospheric pressure have been developed. nih.gov The in-situ generated isocyanate can then be trapped by an amine to form an unsymmetrical urea. nih.gov The use of CO2 as a C1 building block is a particularly attractive feature of this approach. nih.gov Catalyst-free methods for urea synthesis are also being explored, including the reaction of amines with urea at relatively low temperatures in aqueous media. nih.gov This method avoids the use of toxic isocyanate reagents by generating the reactive isocyanate intermediate in situ. nih.gov

Recent research has also demonstrated the one-step formation of urea from carbon dioxide and nitrogen using water microdroplets, highlighting a novel and eco-friendly pathway for urea production. acs.org

Interactive Data Table of Synthetic Methodologies

| Methodology | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Isocyanate-Amine Coupling | Isocyanate, Amine | None (or base catalyst) | High yield, mild conditions | Isocyanates can be toxic/moisture sensitive |

| Cyanate Precursor Reactions | Amine, Cyanate Salt | Acid | Avoids direct handling of isocyanates | Can require stoichiometric acid |

| Carbonylation | Amines, CO | Palladium catalyst, oxidant | High catalytic efficiency | Requires high pressure of CO gas |

| Metal-Catalyzed C-N Coupling | Aryl halide, Urea | Palladium catalyst, ligand | Good functional group tolerance | Catalyst and ligand cost |

| Aqueous Synthesis | Isocyanate, Amine | Water | Environmentally friendly, high selectivity | Limited to water-stable reactants |

| CO2-Based Synthesis | Arylamine, CO2, Amine | Dehydrating agent | Utilizes a renewable C1 source | May require specific activating agents |

Continuous-Flow Reaction Systems for Efficient Urea Production

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including ureas, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govacs.org A continuous-flow system for the synthesis of non-symmetrical ureas has been developed based on the Staudinger/aza-Wittig reaction sequence, utilizing carbon dioxide as a C1 building block. researchgate.netvapourtec.com In such a system, an azide and an amine are pumped through a heated reactor coil containing a phosphine reagent under a pressurized atmosphere of CO2 to generate the isocyanate, which then reacts with the amine to form the urea. This method allows for the synthesis of a library of urea derivatives, including alkyl/aryl and aryl/aryl ureas. researchgate.netvapourtec.com

Another example of continuous-flow synthesis relevant to urea production is a two-sequential microreactor system. This setup has been successfully used for the synthesis of the active pharmaceutical ingredient cariprazine, which contains a urea moiety. The use of in-line FT-IR analytics allows for real-time monitoring of the reaction, including the formation of the isocyanate intermediate, enabling precise control and optimization of the process. acs.org

The application of continuous-flow technology to the synthesis of 1-(4-Bromophenyl)-3-(m-tolyl)urea would involve pumping solutions of 4-bromophenyl isocyanate and m-toluidine through a static mixer and into a heated reaction coil. The short diffusion distances and excellent heat transfer in a microreactor would likely lead to a significant reduction in reaction time and an increase in product purity compared to batch synthesis.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Time | Typically hours (e.g., overnight) | Potentially minutes |

| Scalability | Limited by vessel size | Readily scalable by extending operation time |

| Safety | Potential for thermal runaway in large batches | Enhanced safety due to small reaction volumes |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

| Productivity | Lower space-time yield | Higher space-time yield |

Precursor Reactivity and Selectivity in 1-(4-Bromophenyl)-3-(m-tolyl)urea Synthesis

The synthesis of 1-(4-Bromophenyl)-3-(m-tolyl)urea is governed by the electrophilicity of the isocyanate carbon in 4-bromophenyl isocyanate and the nucleophilicity of the nitrogen atom in m-toluidine. The reactivity of these precursors is influenced by the electronic effects of the substituents on the aromatic rings.

The bromine atom on the phenyl ring of 4-bromophenyl isocyanate is an electron-withdrawing group through its inductive effect, which makes the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methyl group on the tolyl ring of m-toluidine is an electron-donating group, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group. noaa.gov

Aromatic amines are generally less basic and less nucleophilic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. noaa.gov However, the reaction between an aromatic isocyanate and an arylamine is typically efficient.

The high reactivity of arylamines can sometimes lead to side reactions or overreaction in other synthetic contexts, such as electrophilic aromatic substitution. libretexts.org For instance, direct bromination of aniline often leads to poly-substituted products. youtube.com While not directly a side reaction in urea formation, this high reactivity underscores the nucleophilic character of the amine. In the synthesis of 1-(4-Bromophenyl)-3-(m-tolyl)urea, the primary reaction is the selective formation of the urea linkage.

The study of substituent effects on the reaction rates of aromatic amines with various electrophiles has shown that electron-releasing groups on the aniline ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with an electrophilic attack on the nitrogen atom of the amine. researchgate.net In the context of the synthesis of 1-(4-Bromophenyl)-3-(m-tolyl)urea, the electron-donating methyl group in m-toluidine enhances its reactivity towards the electrophilic isocyanate.

| Precursor | Substituent | Electronic Effect | Influence on Reactivity |

| 4-Bromophenyl isocyanate | Bromo (-Br) | Electron-withdrawing (inductive) | Increases electrophilicity of isocyanate carbon |

| m-Toluidine | Methyl (-CH3) | Electron-donating (inductive and hyperconjugation) | Increases nucleophilicity of the amino group |

Advanced Crystallographic Investigations of Substituted Urea Frameworks

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. For diaryl ureas, these investigations reveal crucial details about their conformational preferences and the subtle structural distortions influenced by various substituents.

Analysis of Molecular Dihedral Angles and Conformations

The conformation of N,N'-disubstituted ureas is largely dictated by the rotational freedom around the C-N bonds of the urea moiety. In the solid state, diaryl ureas predominantly adopt a trans,trans conformation, where the aryl substituents are positioned on opposite sides of the carbonyl group. This arrangement is the most sterically favorable and allows for the formation of extended hydrogen-bonded networks. Less commonly, a cis,trans conformation may be observed, often stabilized by intramolecular hydrogen bonds, particularly when a substituent can interact with a urea proton.

The planarity of the urea unit and the relative orientation of the flanking aryl rings are described by dihedral angles. For instance, in N-(4-bromophenyl)urea, the urea moiety is essentially planar, but the phenyl ring is rotated by a significant dihedral angle of 47.8(1)° with respect to this plane. nih.gov Similarly, in 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°, while the tolyl group has a different orientation. researchgate.net These twists are a common feature in diaryl ureas and arise from a balance between steric hindrance from the substituents and the electronic effects that favor conjugation between the aryl rings and the urea backbone. For 1-(4-Bromophenyl)-3-(m-tolyl)urea, it is expected that both the bromophenyl and the m-tolyl rings will be twisted out of the plane of the central urea group, with specific dihedral angles influenced by the steric bulk of the bromine atom and the methyl group.

| Compound | Dihedral Angle 1 (Aryl-N-C=O) [°] | Dihedral Angle 2 (Aryl'-N'-C=O) [°] | Reference |

|---|---|---|---|

| N-(4-bromophenyl)urea | 47.8(1) | N/A | nih.gov |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | 51.1 | Not specified | researchgate.net |

Assessment of Torsional Distortions in Urea Moieties

While the core urea functionality (N-C(O)-N) tends towards planarity to maximize resonance stabilization, minor torsional distortions are often observed in the solid state. These distortions can be quantified by the torsion angles within the urea backbone. In an ideal planar urea, these torsion angles would be close to 180° for a trans arrangement of the C-N bonds relative to the C=O bond. However, crystal packing forces and intramolecular steric strain can induce slight deviations from this ideal geometry. For example, in N-(4-bromophenyl)urea, the four non-hydrogen atoms of the urea moiety are coplanar within 0.003(2) Å, indicating a very slight distortion. nih.gov The degree of this distortion in 1-(4-Bromophenyl)-3-(m-tolyl)urea would be influenced by the interplay of the substituents on the phenyl rings.

Supramolecular Assembly Governed by Urea Hydrogen Bonding

The defining feature of urea derivatives in the solid state is their propensity to form highly organized supramolecular structures through hydrogen bonding. The urea group possesses two N-H donor sites and one C=O acceptor site, facilitating the formation of robust and directional intermolecular interactions.

Elucidation of Intermolecular Hydrogen Bonding Networks

The primary and most prevalent hydrogen bonding motif in diaryl ureas is the R22(8) graph set, where two urea molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds. These dimers then serve as building blocks for larger assemblies. In the crystal structure of N-(4-bromophenyl)urea, the carbonyl oxygen atom acts as a trifurcated acceptor, engaging in hydrogen bonds with three different N-H donors from neighboring molecules. nih.gov This extensive hydrogen bonding network is responsible for the high melting points and low solubility often observed in these compounds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.88 | 2.12 | 2.99 | 175 |

| N-H···O | 0.88 | 2.26 | 3.05 | 150 |

Self-Assembly Mechanisms and Hierarchical Structuring in 2D and 1D Aggregates

The directional nature of the N-H···O=C hydrogen bonds in ureas drives their self-assembly into well-defined one-dimensional (1D) and two-dimensional (2D) aggregates. The initial formation of hydrogen-bonded dimers is often followed by their propagation into linear tapes or chains. These 1D tapes can then further associate through weaker interactions, such as van der Waals forces or π-π stacking between the aromatic rings, to form 2D sheets or layers. This hierarchical self-assembly is a key feature of urea-based supramolecular polymers and gels. The specific arrangement of these aggregates is highly dependent on the nature and position of the substituents on the aryl rings.

Influence of Halogen and Alkyl Substituents on Supramolecular Ordering

The presence of halogen and alkyl substituents on the phenyl rings of diaryl ureas has a profound impact on their supramolecular ordering.

Halogen Substituents: A bromine atom, as in 1-(4-Bromophenyl)-3-(m-tolyl)urea, can influence the crystal packing in several ways. Its electron-withdrawing nature can increase the acidity of the N-H protons, potentially strengthening the hydrogen bonds. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or another halogen atom. These interactions can provide an additional level of control over the supramolecular architecture, competing with or complementing the primary hydrogen bonding network.

Conclusion

Computational Chemistry and Molecular Modeling Studies of 1 4 Bromophenyl 3 M Tolyl Urea Systems

Molecular Docking Simulations for Intermolecular Recognition and Binding Motifs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. bibliotekanauki.pl This method is particularly valuable in drug discovery for understanding how a ligand, such as 1-(4-Bromophenyl)-3-(m-tolyl)urea, might interact with a biological target, typically a protein or enzyme. bibliotekanauki.plnih.gov

Studies on various phenyl-urea derivatives have demonstrated their potential to interact with a range of biological targets. nih.gov For instance, phenyl-urea based compounds have been investigated as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, a target relevant to combating antibiotic resistance. nih.gov In such simulations, the urea (B33335) moiety often plays a crucial role in forming hydrogen bonds with amino acid residues in the active site of the target protein. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

The aromatic rings of 1-(4-Bromophenyl)-3-(m-tolyl)urea, the 4-bromophenyl and the m-tolyl groups, can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A typical molecular docking study would yield a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting the specific intermolecular contacts. The results of such a simulation for 1-(4-Bromophenyl)-3-(m-tolyl)urea with a hypothetical protein target are summarized in the table below.

| Parameter | Description | Finding |

| Binding Energy | The estimated free energy of binding of the ligand to the protein. | Value (e.g., in kcal/mol) |

| Hydrogen Bonds | Key hydrogen bonding interactions between the ligand and protein residues. | Urea N-H with Aspartate; Urea C=O with Serine |

| Hydrophobic Interactions | Involvement of non-polar parts of the ligand with protein residues. | Phenyl and tolyl rings with Leucine, Valine, Alanine |

| Halogen Bonds | Interaction involving the bromine atom. | Bromine atom with the backbone carbonyl of a Glycine residue |

This table is illustrative and based on common interaction patterns for this class of compounds.

In Silico Analysis of Structure-Reactivity Relationships and Molecular Descriptors

In silico analysis of structure-reactivity relationships aims to correlate a molecule's structural features with its chemical or biological activity using computational methods. This often involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties.

For a molecule like 1-(4-Bromophenyl)-3-(m-tolyl)urea, several molecular descriptors can be calculated to predict its behavior. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

Key Molecular Descriptors and Their Significance:

Molecular Weight (MW): A fundamental descriptor that influences properties like diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is crucial for its ability to cross biological membranes. A predicted XlogP value for the similar compound 1-(4-cyanophenyl)-3-(p-tolyl)urea (B15076010) is 2.6. uni.lu

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These counts are critical for understanding potential intermolecular interactions, particularly with biological macromolecules.

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of the molecule, which is important for binding to a target.

The following table provides a selection of calculated molecular descriptors for a representative phenylurea derivative, offering an indication of the properties of 1-(4-Bromophenyl)-3-(m-tolyl)urea.

| Molecular Descriptor | Predicted Value for a Phenylurea Analog |

| Molecular Formula | C14H13BrN2O |

| Molecular Weight | 305.17 g/mol bldpharm.com |

| XLogP3 | Value (e.g., ~3-4, based on similar structures) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data for molecular formula and weight are for the specified compound. Other values are estimates based on analogous structures.

By analyzing these descriptors across a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.

Structure Activity Relationship Sar Investigations in Functional Applications of Urea Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The urea (B33335) functional group is capable of forming multiple hydrogen bonds, making it an effective pharmacophore for interacting with the active sites of various enzymes. The nature and position of substituents on the flanking aryl rings dictate the binding affinity and inhibitory mechanism.

Urease Enzyme Inhibition by Substituted Urea and Thiourea Conjugates

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach tandfonline.com. Consequently, urease inhibitors are of significant interest for treating infections caused by such pathogens tandfonline.com.

Thiourea derivatives, which are structural analogs of urea, have been extensively studied as potent urease inhibitors tandfonline.com. SAR studies on N,N'-disubstituted thioureas and ureas provide insights into the structural requirements for potent inhibition. The binding mode of these inhibitors often involves interaction with the nickel ions in the active site. The nature of the substituents on the aryl rings significantly influences the inhibitory potency.

| Compound Scaffold | Substituent (R) | Target | IC₅₀ (µM) |

| Quinolone-Thiosemicarbazone | R = CH₃ (on quinolone) | Urease | 1.83 - 2.48 |

| Quinolone-Thiazole | R = Various substitutions | Urease | 18.80 - 45.43 |

| N-monoarylacetothiourea | R = 4-Cl, 3-CF₃ | Urease | 0.16 ± 0.05 |

This table presents data for related thiourea and semicarbazone scaffolds to illustrate general SAR principles for urease inhibition. Data for 1-(4-Bromophenyl)-3-(m-tolyl)urea is not available.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Selectivity Profiles

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides, including the endocannabinoid anandamide mdpi.com. Inhibiting FAAH increases the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, making it an attractive therapeutic target mdpi.comwikipedia.org.

Urea-based compounds, particularly heteroaryl ureas, have been developed as potent, irreversible inhibitors of FAAH nih.gov. These inhibitors typically act as covalent modifiers, carbamylating the enzyme's catalytic serine nucleophile. This process results in the release of an aromatic amine metabolite nih.gov. A significant challenge in the design of these inhibitors is ensuring that the released amine is non-mutagenic. Therefore, SAR studies in this area focus not only on inhibitory potency but also on the safety profile of the metabolites nih.gov.

The structure of the two aryl groups in a diaryl urea inhibitor is critical for its interaction with the FAAH active site. The potency and selectivity are governed by the specific substituents on these rings. While direct data on 1-(4-Bromophenyl)-3-(m-tolyl)urea is limited, research on piperidine/piperazine ureas and other diaryl ureas demonstrates that modifications to the aryl rings can significantly alter potency, as measured by the inactivation rate (k_inact/K_i) nih.gov.

Role of Halogen (e.g., Bromine) and Alkyl (e.g., m-Tolyl) Substituents on Inhibitory Potency

The specific substituents on the phenyl rings of 1-(4-Bromophenyl)-3-(m-tolyl)urea are crucial determinants of its potential biological activity.

Halogen (Bromine): The 4-bromo substituent on one of the phenyl rings is an electron-withdrawing group that increases the lipophilicity of the molecule. In many inhibitor classes, the presence of a halogen atom at the para-position is associated with enhanced potency. This can be due to favorable hydrophobic interactions within the enzyme's active site or by influencing the electronic nature of the urea moiety. In the context of anticancer diaryl ureas that target kinases, electron-withdrawing groups like halogens on the terminal benzene ring are often conducive to improved activity nih.gov. For antimicrobial compounds, the increased lipophilicity conferred by bromine can enhance membrane permeability mdpi.com.

Alkyl (m-Tolyl): The m-tolyl group consists of a phenyl ring substituted with a methyl group at the meta-position. The methyl group is weakly electron-donating and increases lipophilicity. Its position (ortho, meta, or para) is critical for steric interactions within a binding pocket. The meta-positioning avoids the steric hindrance that can sometimes be associated with ortho-substituents . In the design of kinase inhibitors, the introduction of a methyl group at specific positions has been shown to improve inhibitory activity against targets like VEGFR-2 nih.gov. The combination of the electronic effects of the bromine and the steric and lipophilic properties of the m-tolyl group creates a unique profile that dictates the compound's affinity and selectivity for its biological targets.

Antimicrobial Activity Research (In Vitro Studies)

Diaryl urea derivatives have been investigated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Properties of N-Substituted Urea Derivatives

The antibacterial efficacy of N-substituted urea derivatives is highly dependent on the nature of the substituents on the urea backbone. Studies have demonstrated that this class of compounds can be active against multidrug-resistant bacteria rsc.orguea.ac.uk.

SAR studies reveal that lipophilicity and electronic effects imparted by the substituents are key to antibacterial activity. A study on a series of phenyl-substituted urea derivatives found that several compounds were active against Staphylococcus aureus and Escherichia coli. Notably, derivatives possessing a 3,5-dichloro-phenyl group showed promising activity against carbapenemase-producing Klebsiella pneumoniae and a multidrug-resistant strain of E. coli uea.ac.uk. This highlights the potential importance of halogen substituents for potent antimicrobial effects. Another study on acetylenic-diphenylurea derivatives identified compounds with excellent in vitro profiles against methicillin-resistant Staphylococcus aureus (MRSA) rsc.org.

| Compound Derivative | Bacterial Strain | MIC (µM) |

| Aryl Urea (7b) | K. pneumoniae 16 (carbapenemase-producing) | 100 |

| Aryl Urea (11b) | K. pneumoniae 16 (carbapenemase-producing) | 50 |

| Aryl Urea (67d) | K. pneumoniae 16 (carbapenemase-producing) | 72 |

| Aryl Urea (7b) | E. coli (multidrug-resistant) | 100 |

| Aryl Urea (11b) | E. coli (multidrug-resistant) | 50 |

| Aryl Urea (67d) | E. coli (multidrug-resistant) | 36 |

This table shows the Minimum Inhibitory Concentration (MIC) for several halogenated aryl urea derivatives against resistant Gram-negative bacteria, illustrating the potential of this chemical class. uea.ac.uk

Antiproliferative and Anticancer Research (In Vitro Studies) of Diaryl Ureas

The diaryl urea scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives showing potent antiproliferative activity against a range of cancer cell lines. While specific cytotoxic data for 1-(4-Bromophenyl)-3-(m-tolyl)urea is limited in the public domain, the structure-activity relationships (SAR) of closely related analogues provide a strong basis for understanding its potential anticancer properties.

Research on various diaryl urea derivatives has demonstrated significant inhibitory effects on the proliferation of cancer cells. For instance, N-phenyl-N'-(2-chloroethyl)ureas and benzoylureas have shown good anticancer activity, often by targeting tubulin polymerization. nih.gov The antiproliferative effects of these compounds are typically evaluated using in vitro assays such as the MTT assay, which measures cell viability.

Studies on N-(4-bromo)-benzoyl-N'-phenylthiourea, a structurally related compound, showed a potent cytotoxic activity against HER2-positive breast cancer cells with an IC50 value of 0.54 mM. researchgate.net Another study on 1,3-disubstituted urea derivatives reported good antiproliferative activity against human cancer cell lines KB and K562. nih.gov

The table below summarizes the cytotoxic activity of some representative brominated phenylurea derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Table 2: Cytotoxicity of Selected Brominated Phenylurea Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-positive breast cancer | 540 | researchgate.net |

| A series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas (compound 16j) | CEM (leukemia) | 0.38 - 4.07 | mdpi.com |

| Daudi (lymphoma) | 0.38 - 4.07 | mdpi.com | |

| MCF-7 (breast cancer) | 0.38 - 4.07 | mdpi.com | |

| Bel-7402 (hepatoma) | 0.38 - 4.07 | mdpi.com | |

| DU-145 (prostate cancer) | 0.38 - 4.07 | mdpi.com | |

| DND-1A (melanoma) | 0.38 - 4.07 | mdpi.com | |

| LOVO (colon cancer) | 0.38 - 4.07 | mdpi.com | |

| MIA Paca (pancreatic cancer) | 0.38 - 4.07 | mdpi.com |

Note: This table presents data for structurally related compounds to infer the potential cytotoxic activity of 1-(4-Bromophenyl)-3-(m-tolyl)urea.

The antiproliferative potency of diaryl urea derivatives can be modulated through various chemical modifications. Structure-activity relationship (SAR) studies have provided valuable insights into the design of more effective anticancer agents. nih.gov

Key design strategies include:

Modification of the Urea Linker: The urea moiety itself is crucial for activity, likely due to its ability to form hydrogen bonds with target proteins. researchgate.net Modifications to this linker are generally less explored, as it is considered a key pharmacophoric element.

Introduction of Additional Functional Groups: The addition of other functional groups to the diaryl urea scaffold can lead to compounds with improved activity. For example, the incorporation of heterocyclic rings has been shown to yield potent inhibitors of various kinases involved in tumorigenesis.

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, replacing the oxygen atom of the urea with a sulfur atom to form a thiourea can alter the compound's activity profile. nih.gov

Advanced Research Applications of Substituted Urea Derivatives

Supramolecular Chemistry: Development of Artificial Host Molecules and Gelling Agents

The urea (B33335) functionality, characterized by its two N-H protons acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor, is a powerful motif in supramolecular chemistry. This dual donor-acceptor capability allows for the formation of robust and directional hydrogen-bonded networks, which are fundamental to the construction of complex supramolecular assemblies.

Artificial Host Molecules: Diaryl ureas are recognized for their ability to act as neutral receptors for anionic guests. The two N-H groups can form a bidentate hydrogen-bonding interaction with anions, leading to their encapsulation. While specific anion binding studies for 1-(4-Bromophenyl)-3-(m-tolyl)urea are not extensively documented, related diaryl urea compounds have been shown to selectively bind anions such as fluoride, chloride, and carboxylates. The binding affinity and selectivity can be tuned by altering the electronic properties of the aryl substituents. The electron-withdrawing nature of the bromine atom in 1-(4-Bromophenyl)-3-(m-tolyl)urea would be expected to enhance the acidity of the N-H protons, thereby potentially increasing its affinity for anionic species.

Gelling Agents: The self-assembly of urea derivatives through hydrogen bonding can lead to the formation of one-dimensional fibrous networks. nih.gov These networks can entangle and immobilize solvent molecules, resulting in the formation of a gel. The specific substituents on the phenyl rings of 1-(4-Bromophenyl)-3-(m-tolyl)urea would influence its solubility and the stability of the self-assembled network, and thus its efficacy as an organogelator. Research on analogous low molecular weight organogelators has demonstrated that minor structural modifications can significantly impact their gelation properties. nih.gov

Organocatalysis: Utility of Urea Scaffolds as Hydrogen-Bonding Catalysts

The ability of the urea moiety to act as a hydrogen-bond donor is a key feature in the field of organocatalysis. By activating electrophiles through hydrogen bonding, urea-based catalysts can accelerate a variety of chemical reactions. This interaction effectively lowers the energy of the transition state, leading to enhanced reaction rates. ontosight.ai

The catalytic activity of diaryl ureas is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the bromine atom in 1-(4-Bromophenyl)-3-(m-tolyl)urea, increase the acidity of the urea N-H protons, making them stronger hydrogen-bond donors and potentially more effective catalysts. While specific catalytic applications of 1-(4-Bromophenyl)-3-(m-tolyl)urea are not widely reported, the broader class of diaryl ureas has been successfully employed in a range of reactions, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. nih.gov

Materials Science: Role as Building Blocks for Polymers and Additives in Organic Materials

In materials science, diaryl ureas are valuable building blocks for the synthesis of novel polymers and functional organic materials.

Polymers: The urea linkage can be incorporated into polymer backbones to create polyureas. These polymers often exhibit desirable properties such as high thermal stability and mechanical strength, owing to the extensive hydrogen bonding between polymer chains. While the direct polymerization of 1-(4-Bromophenyl)-3-(m-tolyl)urea is not documented, related diaryl ureas are used in the production of various polymeric materials. For instance, urea-formaldehyde resins are a major class of thermosetting polymers with wide applications in adhesives and coatings. wikipedia.org

Additives in Organic Materials: Diaryl ureas can also be used as additives to modify the properties of other organic materials. Their ability to form specific non-covalent interactions can be exploited to influence the morphology and performance of polymer blends or organic electronic devices. For example, certain organic compounds are utilized in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comrsc.org Although there is no specific research on the use of 1-(4-Bromophenyl)-3-(m-tolyl)urea in OLEDs, the structural class of diaryl ureas has been explored for such applications.

Molecular Recognition and Sensing Technologies

The principles of hydrogen bonding that make diaryl ureas effective in supramolecular chemistry and organocatalysis also underpin their use in molecular recognition and sensing technologies. A sensor molecule typically consists of a recognition unit (the receptor) and a signaling unit. The urea group in 1-(4-Bromophenyl)-3-(m-tolyl)urea can serve as a receptor for specific analytes, particularly anions.

Upon binding of a target anion, a change in the electronic properties of the urea moiety can be transduced to a signaling unit, resulting in a detectable change, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor). The design of such sensors often involves attaching a chromophore or fluorophore to the diaryl urea scaffold. The selectivity of these sensors can be tuned by modifying the substituents on the aryl rings. For instance, a study on phenazine-based urea/thiourea receptors demonstrated effective and selective recognition of biologically important anions like fluoride, acetate, and dihydrogen phosphate. researchgate.net

Research into Agrochemical Applications (e.g., Pesticides, Plant Growth Regulators)

Substituted ureas are a well-established class of compounds in the agrochemical industry, with many derivatives commercialized as herbicides. These compounds often act by inhibiting photosynthesis in target weed species.

While the specific herbicidal or plant growth regulatory activity of 1-(4-Bromophenyl)-3-(m-tolyl)urea is not detailed in publicly available research, its structural features are present in known agrochemicals. For example, the herbicide Bromuron is 1-(4-bromophenyl)-3,3-dimethylurea, sharing the bromophenyl urea moiety. herts.ac.uk Another example is Fluometuron, which is a urea herbicide used on cotton and sugarcane. wikipedia.org The presence of both a halogenated phenyl ring and a tolyl group in 1-(4-Bromophenyl)-3-(m-tolyl)urea suggests that it could potentially exhibit biological activity relevant to agrochemical applications. However, extensive screening and toxicological studies would be required to ascertain its specific effects and potential for use. Some growth regulator herbicides are used to prevent seed production in invasive annual grasses. usda.gov

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 (Isocyanate Coupling): React 4-bromophenyl isocyanate with m-toluidine in anhydrous dichloromethane (CH₂Cl₂) under nitrogen. Purify via flash chromatography (0–50% ethyl acetate/hexane gradient) .

- Route 2 (Azide Intermediate): Use a Curtius rearrangement approach with 2-azidoethyl intermediates, as demonstrated for structurally similar ureas. Monitor reaction progress via TLC and confirm purity by melting point analysis (e.g., 115–116°C observed for analogous compounds) .

- Optimization Tips:

- Control stoichiometry (1:1 molar ratio of isocyanate to amine).

- Use dry solvents to minimize side reactions.

- Optimize chromatography gradients to improve yield (e.g., 41% yield reported for biphenylurea analogs) .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Bromophenyl)-3-(m-tolyl)urea?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and urea NH signals (δ 5.5–6.5 ppm). Compare with data for 1-(2-azidoethyl)-3-(m-tolyl)urea (δ 7.41 ppm for aromatic protons) .

- IR Spectroscopy: Confirm urea C=O stretch (~1635 cm⁻¹) and NH stretches (~3314 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ peaks (e.g., m/z 403.0 observed for a bromophenyl-pyrimidinyl urea analog) .

Q. What solubility and stability data are critical for handling this compound in experimental workflows?

Methodological Answer:

- Solubility: Test in DMSO, CH₂Cl₂, and THF. Structural analogs show limited aqueous solubility due to aromatic substituents but dissolve well in polar aprotic solvents .

- Stability:

- Store under inert gas at –20°C to prevent urea bond hydrolysis.

- Monitor thermal stability via DSC; related compounds decompose above 235°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer:

Q. How do structural modifications (e.g., halogen substitution) influence biological activity or material properties?

Methodological Answer:

- Bromine vs. Chlorine: The 4-bromo group enhances electron-withdrawing effects, potentially increasing binding affinity in enzyme inhibition assays (e.g., sulfonamide-urea hybrids show activity against carbonic anhydrase) .

- Tolyl Group Position: m-Tolyl (vs. p-tolyl) introduces steric hindrance, altering molecular docking profiles. Compare with 1-(4-AMIDINOPHENYL)-3-(4-CHLOROPHENYL)UREA, which exhibits thrombin inhibition .

- DFT Studies: Calculate electrostatic potential maps to predict nonlinear optical (NLO) properties. Analogous bromophenyl-ethoxyphenyl compounds show high hyperpolarizability (β) for NLO applications .

Q. How can computational methods (e.g., molecular docking, DFT) guide the design of derivatives?

Methodological Answer:

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

Methodological Answer:

- Reproducibility Checks: Verify purity via HPLC (>95%) and elemental analysis.

- Polymorphism Screening: Use differential scanning calorimetry (DSC) to detect polymorphic forms. For example, 1-(4-Bromophenyl)-3-hydroxyurea may exhibit multiple melting points due to crystal packing variations .

- Solubility Reassessment: Employ shake-flask method in buffered solutions (pH 1–7) to account for ionization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.